N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is a synthetic compound that has garnered interest due to its potential biological activities.
Preparation Methods
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Introduction of the Triazole Moiety: The triazole ring is introduced by reacting the thiazole intermediate with phenylhydrazine and an appropriate oxidizing agent.
Formation of the Final Compound: The final step involves the reaction of the intermediate with chloroacetic acid or its derivatives under suitable conditions to form the desired acetamide compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal species.
Medicine: The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis or other essential cellular processes. Its anticancer activity may involve the inhibition of key enzymes or signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide can be compared with other similar compounds, such as:
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares the thiazole and bromophenyl moieties but lacks the triazole group, which may result in different biological activities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This derivative has a chloroacetamide group instead of the triazole moiety, which may influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of the thiazole, bromophenyl, and triazole groups, which contribute to its diverse chemical and biological activities.
Properties
Molecular Formula |
C19H14BrN5OS2 |
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Molecular Weight |
472.4 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H14BrN5OS2/c20-14-8-6-13(7-9-14)16-10-27-19(22-16)23-17(26)11-28-18-21-12-25(24-18)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,22,23,26) |
InChI Key |
UXJSDXLZCTWRRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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